molecular formula C13H13NO2 B8667460 Ethyl 5-Amino-2-naphthoate

Ethyl 5-Amino-2-naphthoate

Cat. No.: B8667460
M. Wt: 215.25 g/mol
InChI Key: KTEVPHMKDBRFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-Amino-2-naphthoate is a naphthalene derivative of interest in organic synthesis and materials science research. This compound features both an amino group and an ethyl ester moiety on its naphthalene ring system, making it a potential versatile building block for the synthesis of more complex organic structures . While a specific CAS number for this compound was not located, its close structural analog, Mthis compound (CAS 214628-89-4), is a known compound used in research and development contexts . Similarly, other ethyl naphthoate esters, such as Ethyl 6-hydroxy-2-naphthoate (CAS 17295-12-4), are recognized intermediates in chemical synthesis . The presence of the amino group suggests potential applicability in the development of dyes, pigments, or fluorescent molecules, as amino-substituted naphthalenes are common motifs in these fields. Researchers may also utilize this ester in polymerization reactions or as a precursor to pharmaceuticals and agrochemicals. The compound must be stored according to recommended guidelines to maintain its stability and purity. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 5-aminonaphthalene-2-carboxylate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h3-8H,2,14H2,1H3

InChI Key

KTEVPHMKDBRFEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for Ethyl 5 Amino 2 Naphthoate and Its Analogs

Direct Esterification and Transesterification Approaches

Direct esterification and transesterification represent the most straightforward methods for the synthesis of Ethyl 5-Amino-2-naphthoate, assuming the precursor, 5-Amino-2-naphthoic acid, is available.

Direct Esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com This classic method, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com For the synthesis of this compound, 5-Amino-2-naphthoic acid would be reacted with an excess of ethanol (B145695) and a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The use of excess ethanol helps to drive the equilibrium towards the product. masterorganicchemistry.com Alternatively, modern coupling reagents can facilitate esterification under milder conditions. nih.govorganic-chemistry.org

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For instance, if Mthis compound were more readily available, it could be converted to the corresponding ethyl ester by heating it in ethanol with a catalyst, such as sodium ethoxide (a basic catalyst) or an acid catalyst. masterorganicchemistry.com Using the alcohol reactant (ethanol) as the solvent is a common strategy to shift the equilibrium in favor of the desired product. masterorganicchemistry.com This method is particularly useful for converting commercially available methyl or ethyl esters into higher, more complex esters. nih.gov

MethodStarting MaterialReagent(s)CatalystKey Features
Fischer Esterification 5-Amino-2-naphthoic acidEthanolH₂SO₄ or TsOHEquilibrium-driven; requires excess alcohol or removal of water. masterorganicchemistry.com
Coupling Agent-Mediated Esterification 5-Amino-2-naphthoic acidEthanol, Coupling Reagent (e.g., NDTP)Base (e.g., DABCO)Rapid and high-yielding under mild conditions. nih.gov
Base-Catalyzed Transesterification Mthis compoundEthanolSodium EthoxideProceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com
Acid-Catalyzed Transesterification Mthis compoundEthanolH₂SO₄Reversible; driven by excess ethanol. masterorganicchemistry.com

Amine-Directed Synthesis Strategies

These strategies focus on introducing the amino group onto a naphthalene (B1677914) precursor that already contains the ethyl ester functionality or can be easily converted to it.

Reductive Amination Pathways

Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.org The process involves two main steps: the formation of an intermediate imine from the reaction of a carbonyl group with an amine, followed by the reduction of the imine to the target amine. libretexts.org This can often be performed as a one-pot reaction. wikipedia.org

In a hypothetical synthesis of this compound, one could start with a precursor such as Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. This ketone would be reacted with an ammonia (B1221849) source (like ammonium (B1175870) chloride) to form an imine in situ. chemistrysteps.com The imine is then immediately reduced to the primary amine. chemistrysteps.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently used because they selectively reduce the protonated imine intermediate over the starting ketone. masterorganicchemistry.comyoutube.com

StepDescriptionTypical Reagents
1. Imine Formation A ketone precursor reacts with an ammonia source under weakly acidic conditions.Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, NH₃ or NH₄Cl
2. Reduction The intermediate iminium ion is reduced to the amine.Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

Coupling Reactions Involving Amino Functionality

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.org This reaction has become a staple in organic synthesis for creating aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org It offers a significant advantage over other methods due to its broad substrate scope and tolerance of various functional groups. wikipedia.org

To synthesize this compound using this method, a suitable precursor would be Ethyl 5-bromo-2-naphthoate or Ethyl 5-triflyloxy-2-naphthoate. This precursor would be coupled with an ammonia equivalent in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like BINAP or DPPF often providing excellent results. wikipedia.org

ComponentFunctionExamples
Aryl Precursor Naphthalene electrophileEthyl 5-bromo-2-naphthoate
Amine Source NucleophileAmmonia, Benzophenone imine
Palladium Catalyst Facilitates C-N bond formationPd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes and activates the catalystBINAP, DPPF, GPhos wikipedia.orgnih.gov
Base Deprotonates the amineNaOtBu, K₃PO₄, Cs₂CO₃

Multi-Step Synthesis from Naphthalene Precursors

These routes involve the synthesis of the target molecule through a sequence of reactions starting from simpler, more accessible naphthalene derivatives.

Strategies Involving Nitration and Subsequent Reduction

A common and reliable method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. This strategy is directly applicable to the synthesis of this compound.

The synthesis begins with a suitable naphthalene ester, such as Ethyl 2-naphthoate. This starting material undergoes electrophilic nitration to introduce a nitro group (-NO₂) onto the naphthalene ring, yielding Ethyl 5-nitro-2-naphthoate. The subsequent step is the reduction of the nitro group to a primary amine (-NH₂). A highly effective method for this transformation is catalytic hydrogenation. For example, Ethyl 5-nitro-2-naphthoate can be hydrogenated using a 10% Palladium on carbon (Pd/C) catalyst under hydrogen pressure to afford this compound in high yield.

StepTransformationReagents & ConditionsProduct
1. Nitration Electrophilic aromatic substitutionEthyl 2-naphthoate, HNO₃/H₂SO₄Ethyl 5-nitro-2-naphthoate
2. Reduction Catalytic HydrogenationEthyl 5-nitro-2-naphthoate, H₂, 10% Pd/C, EthanolThis compound

Annulation and Cyclization Reactions

Annulation and cyclization reactions build the core aromatic ring system from simpler, acyclic precursors. scripps.edu These methods offer a powerful way to construct highly substituted naphthalene derivatives that might be difficult to access through functional group manipulation of the parent naphthalene.

One innovative approach involves the tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent, which provides an efficient pathway to 1-aminonaphthalene-2-carboxylates. rsc.org Other strategies employ the electrophilic cyclization of specifically designed propargylic alcohols to form the naphthalene ring. nih.gov Furthermore, intramolecular cyclization of amino-alcohols with oxo-acids can lead to the formation of complex, fused heterocyclic systems derived from aminonaphthalenes, demonstrating the versatility of cyclization strategies. mdpi.comresearchgate.net These methods, while more complex, allow for the assembly of the naphthalene core with the desired substitution pattern embedded during the ring-forming process.

StrategyDescriptionPrecursors
Tandem Reaction A cascade reaction forming the aminonaphthalene system in one pot.2-Alkynylbenzonitriles, Reformatsky reagent rsc.org
Electrophilic Cyclization An alkyne attached to an aromatic ring undergoes electrophile-induced ring closure.Arene-containing propargylic alcohols nih.gov
Robinson Annulation A classic method involving a Michael addition followed by an aldol (B89426) condensation to form a six-membered ring.α,β-Unsaturated ketones, 1,3-dicarbonyl compounds ias.ac.in

Regioselectivity and Stereoselectivity in Aminonaphthoate Synthesis

The control of regioselectivity—the preferential reaction at one position over another—is a significant hurdle in the synthesis of substituted naphthalenes like this compound. The naphthalene ring system has multiple non-equivalent positions, and directing substituents to the desired location requires careful selection of starting materials and reaction conditions.

In the synthesis of aminonaphthoic esters, challenges with regioselectivity are often encountered. For instance, certain synthetic routes can yield a mixture of isomers that are difficult to separate. A notable example is a synthesis that, following a ring closure via Friedel-Crafts acylation, produces a mixture of 5-amino and 7-amino substituted naphthoic esters. researchgate.net The absence of complete regioselectivity in such reactions necessitates additional purification steps to isolate the desired 5-amino isomer, for example, by precipitating it as an insoluble cobalt(II) complex salt. researchgate.net The difficulty in controlling the position of the amino group highlights a key challenge in the synthesis of specific aminonaphthoate analogs. researchgate.net

The regiochemical outcome of electrophilic substitution reactions on naphthalene derivatives is governed by the electronic properties of the substituents already present on the ring. The directing effects of these groups, along with steric hindrance, determine the position of incoming electrophiles. Achieving high regioselectivity often involves multi-step synthetic strategies where directing groups are strategically introduced and later modified or removed.

Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect, particularly when chiral centers are present in the molecule or are introduced during the synthesis. masterorganicchemistry.com While this compound itself is not chiral, the synthesis of its analogs or derivatives may involve steps where control of stereochemistry is crucial. Asymmetric synthesis techniques, which aim to produce a single enantiomer of a chiral product, can be employed. ethz.ch These methods include the use of chiral catalysts, chiral auxiliaries, or starting with materials from the chiral pool. ethz.ch In stereospecific reactions, the stereochemistry of the starting material directly dictates the stereochemistry of the product. ethz.ch

The challenges in achieving high selectivity are summarized in the table below:

Selectivity TypeChallenge in Aminonaphthoate SynthesisPotential Solutions
Regioselectivity Formation of multiple positional isomers (e.g., 5-amino vs. 7-amino). researchgate.netStrategic use of directing groups, optimization of reaction conditions, post-synthesis separation techniques. researchgate.net
Stereoselectivity Control of stereochemistry when chiral centers are introduced in analogs.Asymmetric synthesis, use of chiral catalysts or auxiliaries, stereospecific reactions. masterorganicchemistry.comethz.ch

Microwave-Assisted and Green Chemistry Approaches in Naphthoate Synthesis

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods in organic chemistry. nih.govwjpmr.com Microwave-assisted synthesis and green chemistry principles are at the forefront of this movement, offering substantial advantages over traditional synthetic protocols. jddhs.comjddhs.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. clockss.orgscispace.com The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, along with increased product yields and enhanced purity by minimizing unwanted side reactions. clockss.orgnih.gov In the context of naphthoate synthesis, microwave heating has been successfully applied. For example, a ring closure step via a Friedel-Crafts acylation to form the naphthalene core has been performed using microwave assistance. researchgate.net This method, while efficient in promoting the reaction, still resulted in a mixture of regioisomers, indicating that while microwave heating can improve reaction kinetics, it does not inherently solve selectivity issues. researchgate.net

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like aminonaphthoates. Key aspects of green chemistry relevant to naphthoate synthesis include:

Use of Greener Solvents: Traditional organic solvents often contribute to pollution through volatile organic compound (VOC) emissions. jddhs.com Green chemistry encourages the use of safer, more environmentally benign solvents like water or ethanol, or even conducting reactions in the absence of a solvent. jddhs.comnovartis.com

Atom Economy: This principle focuses on maximizing the incorporation of all materials used in the process into the final product. wjpmr.com Synthetic routes with high atom economy generate less waste.

Catalysis: The use of catalysts, especially biocatalysts or heterogeneous catalysts, is preferred as they can be used in small amounts, are often recyclable, and can lead to more selective reactions, reducing the formation of byproducts. jddhs.comjddhs.com

The application of these green methodologies can lead to more sustainable and economically viable routes for the synthesis of this compound and its analogs.

Green Chemistry ApproachApplication in Naphthoate SynthesisBenefits
Microwave-Assisted Synthesis Accelerating key steps like Friedel-Crafts acylation. researchgate.netReduced reaction times, increased yields, higher purity. clockss.orgnih.gov
Use of Green Solvents Replacing hazardous solvents with safer alternatives like water or ethanol. jddhs.comnovartis.comReduced environmental pollution and health hazards. jddhs.com
Energy Efficiency Employing microwave heating instead of conventional methods. jddhs.comLower energy consumption and operational costs.
Catalysis Utilizing selective and recyclable catalysts. jddhs.comImproved atom economy, reduced waste, enhanced selectivity.

Chemical Reactivity and Reaction Mechanisms of Ethyl 5 Amino 2 Naphthoate

Reactivity of the Amino Group

The amino group (-NH₂) on the naphthalene (B1677914) ring is a nucleophilic center and can participate in a range of reactions typical of primary aromatic amines.

Acylation and Amidation Reactions

The amino group of Ethyl 5-Amino-2-naphthoate readily undergoes acylation to form amides. This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. For instance, the coupling of carboxylic acids with amines to form amides is a fundamental transformation. biotage.co.jporganic-chemistry.org Reagents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (WSC) and N-hydroxybenzotriazole (HOBt) can be used to facilitate the condensation between a carboxylic acid and the amino group of a related compound, methyl 6-amino-2-naphthoate. nih.govnih.gov Similarly, 2-(1H-9-azabenzotriazole-1-yl)-1,1,3,3-tetramethyl-aminium hexafluorophosphate (B91526) (HATU) is another effective coupling agent for this purpose. nih.gov The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack from the amino group.

Table 1: Common Coupling Reagents for Amidation

Reagent AbbreviationFull Name
WSC (or EDC)1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide
HOBtN-hydroxybenzotriazole
HATU2-(1H-9-azabenzotriazole-1-yl)-1,1,3,3-tetramethyl-aminium hexafluorophosphate

These reactions are crucial for synthesizing a variety of derivatives with potential applications in medicinal chemistry and materials science. nih.gov

Alkylation and Quaternization Reactions

The nitrogen atom of the amino group can be alkylated by reaction with alkyl halides. This process can lead to the formation of secondary and tertiary amines. Further alkylation can result in the formation of a quaternary ammonium (B1175870) salt. nih.gov For example, the nitrogen atom of a morpholine (B109124) ring can be quaternized through thermal alkylation using alkyl chlorides. nih.gov While direct alkylation of this compound is not extensively detailed in the provided context, the principles of amine alkylation are well-established. nih.gov Such modifications can significantly alter the electronic and steric properties of the molecule.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it protonates the amine nucleophile, rendering it unreactive. libretexts.org These condensation reactions are fundamental in the synthesis of various heterocyclic compounds and are widely used in organic synthesis. wyzant.com

Diazotization and Coupling Reactions

A characteristic reaction of primary aromatic amines is diazotization, which involves treating the amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). smolecule.com This converts the amino group into a diazonium salt. These diazonium salts are highly versatile intermediates. They can undergo a variety of nucleophilic substitution reactions or, more relevantly for dye synthesis, engage in coupling reactions with electron-rich aromatic compounds (such as phenols or other anilines) to form azo compounds. smolecule.com The azo linkage (-N=N-) is a chromophore, and this reaction is the basis for the synthesis of a vast array of azo dyes. smolecule.comresearchgate.net The process involves the electrophilic attack of the diazonium ion on the activated aromatic ring of the coupling partner. smolecule.com

Reactivity of the Ester Group

The ethyl ester group (-COOCH₂CH₃) is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis.

Hydrolysis and Saponification

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-Amino-2-naphthoic acid. This reaction can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst.

Base-promoted hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.netresearchgate.net The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid. Saponification of a related methyl ester was achieved using a 2M aqueous solution of lithium hydroxide. nih.gov The kinetics of alkaline hydrolysis of methyl and ethyl esters of naphthoic acids have been studied, indicating the feasibility of this transformation. researchgate.net

Table 2: Conditions for Ester Hydrolysis

ReactionConditionsProduct
Acid HydrolysisH₂O, H⁺, heatCarboxylic Acid + Ethanol (B145695)
Saponification1. NaOH (aq), heat 2. H₃O⁺Carboxylic Acid + Ethanol

This hydrolysis is a key step in modifying the ester functionality or in synthesizing derivatives where a free carboxylic acid group is required.

Transamidation Reactions

The ester and amino functionalities of this compound allow for several amidation-type reactions. Transamidation, in a broad sense, can refer to the conversion of the ester to an amide or the acylation of the amino group.

The ethyl ester group can be converted into an amide through aminolysis. A common example of this type of reaction is hydrazinolysis, where the ester reacts with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. For instance, a similar compound, ethyl-6-methoxy-2-naphthoate, is known to react with hydrazine hydrate to yield 6-methoxy-2-naphthoic acid hydrazide capes.gov.br. This suggests that this compound could undergo a similar transformation to produce 5-amino-2-naphthoic acid hydrazide.

The primary amino group at the C5 position is nucleophilic and readily undergoes acylation reactions with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives. For example, 5-amino-2,4,6-triiodoisophthalic acid can be acetylated using acetic anhydride in the presence of an acid catalyst google.com. A two-step transamidation strategy has been demonstrated for 8-aminoquinoline (B160924) amides, involving the formation of an intermediate N-acyl-Boc-carbamate, which then reacts with various amines acs.org. This highlights a potential pathway for modifying the amino group on this compound.

Table 1: Potential Amidation Reactions of this compound

Reaction Type Reagents Potential Product
Hydrazinolysis of Ester Hydrazine Hydrate 5-Amino-2-naphthoic acid hydrazide
N-Acetylation of Amine Acetic Anhydride, Acid Catalyst Ethyl 5-acetamido-2-naphthoate
General N-Acylation Acyl Chloride (R-COCl) Ethyl 5-(N-acyl)amino-2-naphthoate

Reactivity of the Naphthalene Ring System

The naphthalene ring system is inherently more reactive than benzene (B151609) towards both substitution and addition reactions. msu.edu The resonance energy of naphthalene is approximately 61 kcal/mole, which is less than twice that of a single benzene ring (2 x 36 = 72 kcal/mole) msu.edu. This lower stabilization energy means that disrupting the aromaticity of one ring during a reaction is energetically less costly than for benzene uomustansiriyah.edu.iq. Reactions of naphthalene tend to proceed in a way that preserves one of the intact benzene rings in the intermediate and final product msu.edu.

Electrophilic Aromatic Substitution Patterns

In this compound, the regioselectivity of electrophilic aromatic substitution (EAS) is dictated by the combined influence of the strongly activating amino group (-NH₂) and the deactivating ethyl carboxylate group (-COOEt).

Amino Group (-NH₂ at C5): This is a powerful activating group and an ortho, para-director. fiveable.me It strongly increases the electron density of the naphthalene ring, making it much more reactive towards electrophiles than unsubstituted naphthalene. minia.edu.eg It will direct incoming electrophiles primarily to the ortho positions (C4 and C6) and the para position (C8 is not feasible, C1 is a possibility across the ring).

Ethyl Carboxylate Group (-COOEt at C2): This is a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org It reduces the electron density of the ring it is attached to.

Predicted Order of Reactivity for EAS: C6 > C4 > C1

Position C6 (ortho): Highly activated by the amino group and sterically accessible.

Position C4 (ortho): Also highly activated, but may experience some steric hindrance from the adjacent C5-amino group and the peri-interaction with the C4 hydrogen.

Position C1: Activated by the amino group, but electronically less favored than the ortho positions. It is also on the other ring, which is deactivated by the ester group.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Influence
-NH₂ C5 Activating (strong) ortho, para (to C4, C6)
-COOEt C2 Deactivating (moderate) meta (to C1, C3, C7)

Nucleophilic Aromatic Substitution on Activated Systems

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic systems like naphthalene. The reaction requires a strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group (such as a halogen). libretexts.org

In the case of this compound itself, an SNAr reaction is unlikely as it lacks a suitable leaving group. However, if the molecule were modified to include one, the ester group at C2 could act as the necessary activating EWG. For example, if a halogen were introduced at the C1 or C3 position, it could potentially be displaced by a strong nucleophile. The mechanism proceeds via the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electronegative oxygen atoms of the ester group, which stabilizes it and facilitates the reaction. Research has shown that the naphthalene nucleus is generally more susceptible to SNAr reactions than a benzene ring, and methoxy (B1213986) groups on naphthoate esters can be displaced by nucleophiles under certain conditions. oup.com

Influence of Substituents on Reaction Pathways and Selectivity

The dual substitution on the naphthalene core creates a molecule with distinct reactive zones, significantly influencing reaction pathways and selectivity.

Dominance of the Amino Group in EAS: The activating, ortho, para-directing amino group is the primary controller of electrophilic substitution, directing incoming electrophiles to the C4 and C6 positions. The deactivating effect of the ester group is largely overridden by the powerful activating nature of the amine. minia.edu.eg

Ester Group as a Nucleophilic Target: The carbonyl carbon of the ethyl ester is electrophilic and is a site for nucleophilic acyl substitution. This allows for reactions like hydrolysis to the corresponding carboxylic acid or transamidation to form amides and hydrazides. capes.gov.brepo.org

Potential for SNAr Activation: The electron-withdrawing ester group can activate the naphthalene ring for nucleophilic aromatic substitution if a suitable leaving group is present at an ortho or para position (e.g., C1 or C3). libretexts.orgoup.com

Steric Effects: Steric hindrance can play a role in selectivity. For example, in EAS, the C6 position might be favored over the C4 position to avoid steric clash with the neighboring amino group.

Combined Influence on Acidity/Basicity: The amino group imparts basic properties, while the ester group can be hydrolyzed to an acidic carboxylic acid, creating a zwitterionic species whose properties are pH-dependent.

The interplay between these electronic and steric factors allows for selective functionalization at different parts of the molecule depending on the chosen reaction conditions.

Protonation and Deprotonation Equilibria of Aminonaphthoate Moieties

This compound possesses a basic amino group and an ester group that can be hydrolyzed to a carboxylic acid. The protonation and deprotonation behavior is best understood by considering the corresponding 5-amino-2-naphthoic acid, which is formed upon hydrolysis of the ester. epo.org This amino acid derivative can exist in different ionic forms depending on the pH of the solution. reddit.com

Strongly Acidic Conditions (pH < ~2): Both the amino group and the carboxylic acid group will be protonated. The molecule will exist as a cation.

Mid-range pH (~3-5): The carboxylic acid (pKa typically ~2-4) will deprotonate to form a carboxylate (-COO⁻), while the amino group remains protonated as an ammonium ion (-NH₃⁺). The molecule will exist as a zwitterion (a neutral molecule with both positive and negative charges).

Slightly Basic to Neutral Conditions (pH > ~5): The amino group (pKa of the conjugate acid typically ~9-10) will be in its neutral form (-NH₂), and the carboxyl group will be a carboxylate (-COO⁻). The molecule will exist as an anion.

Table 3: Protonation States of 5-Amino-2-naphthoic Acid at Different pH Values

pH Range Carboxyl Group State Amino Group State Overall Charge
< pKa₁ (~2-4) -COOH (protonated) -NH₃⁺ (protonated) Positive
pKa₁ < pH < pKa₂ -COO⁻ (deprotonated) -NH₃⁺ (protonated) Neutral (Zwitterion)
> pKa₂ (~9-10) -COO⁻ (deprotonated) -NH₂ (deprotonated) Negative

Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Amino 2 Naphthoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy for Structural Assignment

Proton NMR (¹H NMR) spectroscopy of ethyl 5-amino-2-naphthoate reveals a distinct set of signals corresponding to the different types of protons in the molecule. epo.org The spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), shows characteristic chemical shifts for the ethyl ester group and the aromatic protons of the naphthalene (B1677914) ring. epo.org

The ethyl group protons appear as a triplet and a quartet. epo.orgsmolecule.com The methyl (CH₃) protons typically resonate as a triplet around δ 1.44 ppm due to coupling with the adjacent methylene (B1212753) protons. epo.org The methylene (CH₂) protons of the ethyl group appear as a quartet at approximately δ 4.54 ppm, a result of coupling with the methyl protons. epo.org

The aromatic region of the spectrum is more complex, displaying signals for the six protons on the naphthalene ring. These signals often appear as multiplets and doublets between δ 6.87 and δ 8.55 ppm. epo.org For instance, one doublet of doublets can be observed at δ 6.87 ppm, while another is seen at δ 7.34 ppm. epo.org A broad singlet for the amino (NH₂) group protons is also characteristic, often appearing around δ 4.19. epo.org The precise chemical shifts and coupling constants (J values) allow for the specific assignment of each proton to its position on the naphthalene core. epo.org

Table 1: Representative ¹H NMR Data for this compound

Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
8.55 d 2.0 Aromatic H
8.02 dd 8.9, 2.0 Aromatic H
7.85 d 8.9 Aromatic H
7.45 dd 7.2, 1.4 Aromatic H
7.34 dd 7.2, 7.2 Aromatic H
6.87 dd 7.2, 1.4 Aromatic H
4.54 q 7.4 -OCH₂CH₃
4.19 br s -NH₂
1.44 t 7.4 -OCH₂CH₃

Data sourced from patent information and may be representative. epo.org

Carbon (¹³C) NMR Spectroscopy and 2D NMR Techniques (e.g., HMBC, HSQC)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum. The aromatic carbons of the naphthalene ring produce a cluster of signals in the range of approximately δ 100-150 ppm, while the carbons of the ethyl group appear in the upfield region.

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These correlations help to piece together the connectivity of the molecule, confirming the substitution pattern on the naphthalene ring and the attachment of the amino and ethyl ester groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. smolecule.com For this compound, mass spectrometry confirms the molecular weight and provides insights into the stability of different parts of the molecule. epo.orgsmolecule.com

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation of the molecular ion can occur through various pathways, such as the loss of the ethoxy group (-OCH₂CH₃) from the ester function or the cleavage of the ester group itself. libretexts.org The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. rsc.org This technique can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₃H₁₃NO₂), HRMS would confirm this specific elemental formula, providing definitive proof of its identity. epo.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected vibrational frequencies include:

N-H stretching: The amino group (NH₂) will show characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

C=O stretching: The carbonyl group of the ester will have a strong absorption band around 1700-1730 cm⁻¹. smolecule.com

C-O stretching: The C-O single bond of the ester will also show a characteristic absorption.

Aromatic C-H and C=C stretching: The naphthalene ring will have absorptions corresponding to C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information and is particularly useful for observing vibrations of non-polar bonds.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Naphthalene derivatives are known to be chromophoric, and this compound is expected to show strong absorption bands in the UV region. The position and intensity of these bands are influenced by the extended π-system of the naphthalene ring and the presence of the amino and ester functional groups. The amino group, being an auxochrome, can cause a bathochromic (red) shift in the absorption maxima.

Fluorescence spectroscopy can also be employed to study the emissive properties of the compound. Many naphthalene derivatives are fluorescent, and the fluorescence spectrum would provide information about the excited state of the molecule. The Stokes shift, which is the difference between the absorption and emission maxima, can also be determined.

Analysis of Absorption Maxima and Molar Absorptivity

The electronic absorption spectrum of a molecule provides insight into the energy required to promote electrons to higher energy orbitals. For this compound, the position of the absorption maxima (λmax) is influenced by the electronic transitions within the naphthalene ring system, which are modified by the amino (-NH2) and ethyl ester (-COOEt) substituents.

The absorption characteristics of related naphthoic acid derivatives are often studied in various solvents to understand solvent-solute interactions. smolecule.commdpi.com For example, the UV-visible spectra of N,N′-Bis[2-hydroxynaphthylidene]amino]oxamide in DMF showed absorption bands at 375 nm and 271 nm, attributed to n-π* and π-π* transitions, respectively. mdpi.com Another study on 1,5-Acrylodan, a derivative of dimethylamino-naphthalene, reported a long-wavelength absorption greater than 300 nm. mdpi.com The absorption spectrum of a similar compound in ethanol (B145695) showed a broad shoulder centered at 308 nm. mdpi.com

Table 1: Absorption Data for Related Naphthoic Acid Derivatives

Compound Solvent Absorption Maxima (λmax, nm) Transition Type Reference
N,N′-Bis[2-hydroxynaphthylidene]amino]oxamide DMF 375 n-π* mdpi.com
N,N′-Bis[2-hydroxynaphthylidene]amino]oxamide DMF 271 π-π* mdpi.com
1,5-Acrylodan Ethanol 308 - mdpi.com

Fluorescence Emission Profiles and Quantum Yield Determinations

Fluorescence spectroscopy reveals the electronic processes that occur as the molecule returns from an excited state to the ground state. The amino group in this compound is expected to enhance fluorescence due to its electron-donating nature, which can lead to an intramolecular charge transfer excited state.

The fluorescence emission of related compounds is highly dependent on the solvent environment. mdpi.com For example, 1,5-Acrylodan is strongly fluorescent in toluene (B28343) but is quenched by protic solvents like isopropanol, where its quantum yield drops significantly. mdpi.com The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. For some aminocoumarin dyes, the quantum yield has been shown to be influenced by the solvent's ability to stabilize the excited state. mdpi.com

While a specific quantum yield for this compound is not provided in the search results, related compounds have been studied. For instance, the quantum yield for a ketone derivative of 1-acyl-8-pyrrolylnaphthalene in ethanol was determined to be 0.21 ± 0.02 using anthracene (B1667546) as a reference. mdpi.com The determination of quantum yields is often performed using a comparative method with a standard of known quantum yield. researchgate.netresearchgate.net

Table 2: Fluorescence Data for Related Naphthalene Derivatives

Compound Solvent Excitation λ (nm) Emission λ (nm) Quantum Yield (Φf) Reference
1,5-Acrylodan Toluene 365 - - mdpi.com
1,5-Acrylodan Isopropanol 365 - 0.002 mdpi.com
Ketone derivative of 1-acyl-8-pyrrolylnaphthalene Ethanol - - 0.21 ± 0.02 mdpi.com
1-hydroxy-2-naphthoic acid - 295 410 - nih.gov

Solvatochromism and Environmental Effects on Photophysical Properties

Solvatochromism is the change in the position, and sometimes intensity, of UV-visible absorption or fluorescence emission bands of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule.

For molecules with intramolecular charge transfer characteristics, such as this compound, the excited state is typically more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. This is known as positive solvatochromism. unimi.it Conversely, negative solvatochromism (a blue-shift in polar solvents) can also occur. researchgate.net

The photophysical properties of many naphthalene derivatives are significantly affected by the solvent environment. mdpi.com For example, the fluorescence of 1,5-Acrylodan varies over a wide range as the solvent polarity increases, a trend typical for molecules with an intramolecular charge-transfer excited state. mdpi.com The emission of some peri-substituted acyl pyrrolyl naphthalenes shows solvatochromism, with ketone derivatives exhibiting clear evidence of charge transfer emission. mdpi.com The study of solvatochromism often involves plotting the emission maximum against solvent polarity parameters like Reichardt's ET(30) value. mdpi.com

The hydrogen-bonding capability of the solvent can also play a crucial role. Protic solvents can interact with the amino group of this compound, affecting both its absorption and emission properties. mdpi.commdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

While a specific crystal structure for this compound was not found in the provided search results, the structures of several related naphthoate derivatives have been reported. For example, the crystal structure of ethyl 6-methoxy-2-naphthoate reveals that the methoxy (B1213986) group is nearly coplanar with the naphthyl ring system, while the ethoxy group is significantly twisted out of the plane. researchgate.net In the structure of 8-aminoquinoline (B160924) with 1-hydroxy-2-naphthoic acid, a salt was formed, confirmed by single crystal X-ray diffraction. openaccessjournals.com

The determination of a crystal structure involves growing a single crystal of the compound, which can be achieved by methods such as slow evaporation of a solvent mixture. researchgate.net The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the electron density distribution and, consequently, the atomic positions.

Table 3: Crystallographic Data for a Related Naphthoate Derivative

Compound Ethyl 6-methoxy-2-naphthoate
Molecular Formula C₁₄H₁₄O₃
Crystal System Orthorhombic
Space Group Pbca
a (Å) 14.7132 (9)
b (Å) 6.1977 (4)
c (Å) 25.362 (2)
V (ų) 2312.7 (3)
Z 8
Reference researchgate.net

Theoretical and Computational Chemistry Studies on Ethyl 5 Amino 2 Naphthoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods provide a theoretical basis for interpreting experimental data and predicting molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like Ethyl 5-amino-2-naphthoate. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost.

DFT calculations can be employed to determine a variety of ground-state properties for this compound, including its optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability. For instance, in studies of similar aromatic compounds, DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) have been successfully used to predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available.

Table 1: Predicted Ground State Properties of this compound using DFT (Hypothetical Data)

PropertyCalculated Value
Total EnergyValue (Hartree)
Dipole MomentValue (Debye)
PolarizabilityValue (a.u.)
Heat CapacityValue (cal/mol·K)
EntropyValue (cal/mol·K)

Note: The values in this table are hypothetical and serve as an illustration of the types of data that can be obtained from DFT calculations.

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT extends the principles of DFT to study the electronic excited states of molecules. This is crucial for predicting and interpreting UV-Visible absorption spectra.

TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). For molecules with a naphthalene (B1677914) core, these transitions are key to understanding their photophysical properties. The choice of functional and basis set in TD-DFT calculations is critical for obtaining accurate results, especially for systems that may exhibit charge-transfer character in their excited states.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for calculating molecular properties. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a systematic way to improve the accuracy of calculations. While computationally more demanding than DFT, they can serve as a benchmark for validating DFT results.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are computationally much faster and can be useful for preliminary studies of large molecules or for screening large numbers of conformers.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its properties and reactivity. Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable structure of the molecule.

Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, rotations around the C-O bond of the ester group and the C-N bond of the amino group can lead to different conformers with varying energies. A potential energy surface scan can be performed to identify the most stable conformer and the energy barriers between different conformers. This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

Electronic Structure Analysis

The arrangement of electrons in molecular orbitals determines the chemical and physical properties of a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions.

A smaller HOMO-LUMO gap generally implies that the molecule is more reactive and can be more easily excited. The spatial distribution of the HOMO and LUMO provides information about the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the naphthalene ring, while the LUMO may be distributed over the naphthalene ring and the electron-withdrawing ester group.

Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)

OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: The values in this table are hypothetical and serve as an illustration of the types of data that can be obtained from electronic structure analysis.

In-depth Theoretical and Computational Analysis of this compound Lacking in Publicly Available Research

Extensive searches for specific data on charge distribution, dipole moment calculations, Natural Bonding Orbital (NBO) analysis, reactivity parameters (such as electrophilicity, hardness, and softness), transition state modeling, and Excited State Intramolecular Proton Transfer (ESIPT) mechanisms for this compound did not yield the necessary detailed research findings.

While general principles of these computational methods are well-established, their specific application and the resulting quantitative data for this compound have not been published in the available scientific papers and academic journals. Research on related naphthalene derivatives does exist, but per the strict requirement to focus solely on this compound, this information cannot be used to construct the requested article.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified detailed outline (sections 5.3.2, 5.3.3, 5.4.1, 5.4.2, and 5.5.1) due to the absence of the requisite primary research data in the public domain.

Photophysical Property Modeling

Inter-System Crossing (ISC) and Radiative/Non-Radiative Decay Pathways

Upon absorption of a photon and excitation to a higher electronic state, this compound can undergo several competing de-excitation processes. These pathways determine the efficiency of its fluorescence and include radiative decay (fluorescence and phosphorescence) and non-radiative decay (internal conversion and intersystem crossing). The interplay between these processes is dictated by the molecule's electronic structure, the nature of its excited states, and its interaction with the surrounding environment.

The presence of both an electron-donating amino group and an electron-withdrawing ethyl ester group on the naphthalene core suggests the significant role of intramolecular charge transfer (ICT) states in the photophysics of this compound. The lowest excited singlet state (S₁) is likely to have a substantial ICT character, where electron density is pushed from the amino group to the naphthoate moiety. This ICT nature heavily influences the radiative and non-radiative decay rates.

Radiative Decay:

Fluorescence: This is the spin-allowed emission of a photon from the lowest excited singlet state (S₁) back to the ground state (S₀). The rate of fluorescence (kᵣ) is related to the oscillator strength of the S₀ → S₁ transition. For aminonaphthalene derivatives, the fluorescence quantum yield (Φf) and lifetime (τf) are highly sensitive to solvent polarity. In polar solvents, the ICT excited state is stabilized, often leading to a red-shift in the emission spectrum (solvatochromism) and a change in the fluorescence quantum yield.

Phosphorescence: This is the spin-forbidden emission of a photon from the lowest triplet state (T₁) to the ground state (S₀). Due to its spin-forbidden nature, phosphorescence is a much slower process than fluorescence and is often not observed in fluid solutions at room temperature due to quenching by molecular oxygen.

Non-Radiative Decay:

Internal Conversion (IC): This is a spin-allowed, non-radiative transition between electronic states of the same multiplicity (e.g., S₁ → S₀). For many fluorescent molecules, IC from S₁ to S₀ is a significant deactivation pathway that competes with fluorescence. The efficiency of IC is governed by the energy gap between the involved electronic states; a smaller energy gap generally leads to a faster rate of internal conversion.

Inter-System Crossing (ISC): This is a spin-forbidden, non-radiative transition between electronic states of different multiplicities (e.g., S₁ → T₁). The rate of ISC (kᵢₛc) is a critical parameter that determines the population of the triplet state. According to El-Sayed's rule, ISC is more efficient between states of different orbital types (e.g., n,π* and π,π*). The presence of heavy atoms in the molecule or the solvent can also significantly enhance the rate of ISC through spin-orbit coupling. For this compound, the efficiency of ISC will depend on the energy gap between the S₁ and relevant triplet states (Tₙ) and the strength of the spin-orbit coupling between them. Computational studies on similar aromatic compounds have shown that the presence of certain substituents can tune these energy gaps and coupling elements, thereby influencing the ISC rate. For instance, increasing the electron-donating strength of a substituent can alter the excited-state lifetimes and deactivation pathways.

Φf = kᵣ / (kᵣ + kᵢc + kᵢₛc)

where kᵣ is the rate of radiative decay, kᵢc is the rate of internal conversion, and kᵢₛc is the rate of intersystem crossing.

Detailed Research Findings

Computational studies on aminonaphthalenes have elucidated the nature of their low-lying excited states. The two lowest singlet excited states are typically of ¹Lₐ and ¹Lₑ parentage, derived from the naphthalene core. The relative ordering and mixing of these states are highly sensitive to the position and nature of the substituents. The amino group, in particular, plays a crucial role in lowering the energy of the ¹Lₐ state and imbuing it with significant charge-transfer character.

The efficiency of intersystem crossing in naphthalene derivatives is known to be influenced by the substitution pattern. For example, the introduction of a nitro group, a strong electron-withdrawing group, can dramatically increase the ISC rate and lead to very weak fluorescence. While the ethyl ester group in this compound is less strongly electron-withdrawing than a nitro group, it still influences the electronic distribution in the excited state and therefore the ISC efficiency.

The following tables provide representative photophysical data for structurally related aminonaphthalene and naphthalene ester compounds, which can serve as a basis for estimating the properties of this compound. It is important to note that these are analogous systems, and the exact values for the target compound may differ.

Photophysical Data for Selected Aminonaphthalene Derivatives in Different Solvents

CompoundSolventAbsorption λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)
1-AminonaphthaleneCyclohexane3203800.4610.2
1-AminonaphthaleneAcetonitrile3254300.358.5
2-AminonaphthaleneEthanol (B145695)3354050.21-
N,N-dimethyl-1-aminonaphthaleneCyclohexane3224000.5512.0
N,N-dimethyl-1-aminonaphthaleneAcetonitrile3284650.154.0

Calculated and Experimental Intersystem Crossing (ISC) Data for Naphthalene Derivatives

CompoundMethodISC Rate (kisc, s-1)Triplet Quantum Yield (ΦT)
NaphthaleneExperimental (77K)~1 x 1060.40
1-NitronaphthaleneExperimental (fs transient absorption)> 5 x 1012~1.0
2-NitronaphthaleneExperimental (fs transient absorption)> 5 x 1012~1.0
1-AminonaphthaleneTheoretical (CASPT2//CASSCF)Competing with fluorescence and IC-

The data in the tables highlight the significant influence of both the amino substituent and the solvent environment on the photophysical properties of naphthalene derivatives. The strong solvatochromism and decrease in fluorescence quantum yield for aminonaphthalenes in polar solvents are indicative of the stabilization of the ICT excited state, which can open up more efficient non-radiative decay channels. The extremely fast ISC rates for nitronaphthalenes demonstrate the profound effect that a strongly electron-withdrawing group can have on promoting transitions to the triplet manifold. For this compound, a balance between these effects is expected, leading to observable fluorescence but also a non-negligible population of the triplet state via intersystem crossing.

Advanced Applications of Ethyl 5 Amino 2 Naphthoate and Its Derivatives in Materials Science

Development of Fluorescent Probes and Sensors

The development of fluorescent probes and sensors for the detection of various analytes has garnered considerable attention due to their high sensitivity, selectivity, and ease of use. Derivatives of Ethyl 5-Amino-2-naphthoate, with their intrinsic fluorescence and reactive amino group, serve as an excellent scaffold for the design of such sensors.

Turn-on and Ratiometric Sensing Mechanisms

Fluorescent sensors can operate through various mechanisms, with "turn-on" and ratiometric sensing being particularly advantageous. A "turn-on" response, where the fluorescence intensity dramatically increases upon binding to an analyte, is highly desirable as it minimizes background signal and enhances sensitivity. This mechanism is often achieved by modulating processes like photoinduced electron transfer (PeT). In the absence of the analyte, the fluorescence of the probe is quenched through PeT from a donor moiety (like an amino group) to the fluorophore. Upon analyte binding, this PeT process is inhibited, leading to a significant enhancement of fluorescence. While specific examples for this compound are not extensively documented in publicly available literature, the principle has been demonstrated in analogous systems. For instance, rhodamine-based probes functionalized with amino acid derivatives exhibit a "turn-on" fluorescence response for the detection of Fe³⁺ ions in aqueous solutions. nih.gov

Ratiometric sensing, on the other hand, involves measuring the ratio of fluorescence intensities at two different wavelengths. This method offers built-in self-calibration, which can correct for variations in probe concentration, excitation intensity, and environmental factors, leading to more accurate and reliable measurements. Naphthalimide derivatives, which share the core naphthalene (B1677914) structure, have been successfully employed in ratiometric sensing. For example, a naphthalimide-based probe was developed for the ratiometric and selective detection of Cu²⁺, where the emission color changes from yellow to blue upon metal ion binding. doaj.orggoogle.com This change is attributed to the modulation of intra-ligand charge transfer (ILCT) and metal-ligand charge transfer (MLCT) processes. doaj.org

Sensing MechanismPrincipleAdvantages
Turn-on Fluorescence is initially quenched and significantly increases upon analyte binding.High signal-to-noise ratio, enhanced sensitivity.
Ratiometric The ratio of fluorescence intensities at two different wavelengths changes in response to the analyte.Self-calibrating, reduces environmental interference, provides more accurate quantification.

pH-Sensitive and Metal Cation Sensing Applications

The amino group in this compound derivatives makes them inherently sensitive to changes in pH. Protonation of the amino group in acidic conditions can significantly alter the electronic properties of the molecule, leading to changes in its fluorescence emission. This property can be harnessed to develop fluorescent pH sensors. While detailed studies on this compound for this specific application are limited, the principle is well-established for other amino-containing fluorophores. For instance, fluorescein (B123965) and its derivatives are widely used as pH indicators, where their fluorescence intensity is modulated by pH-dependent ionic equilibria. thermofisher.com

Furthermore, the amino and ester functionalities on the naphthalene core can act as binding sites for metal cations. The coordination of metal ions can lead to distinct changes in the photophysical properties of the molecule, enabling its use as a fluorescent chemosensor. Poly(1-aminonaphthalene), a polymer derived from a related aminonaphthalene, has been shown to be a selective and sensitive sensor for Fe³⁺ ions in water, exhibiting a "turn-off" fluorescence response. nih.gov Naphthoquinone derivatives containing amino groups have also demonstrated remarkable selectivity towards Cu²⁺ ions. nih.gov These examples highlight the potential of the aminonaphthalene scaffold in designing selective metal cation sensors.

Optoelectronic Materials and Devices

The tailored electronic and optical properties of this compound and its derivatives make them promising candidates for a range of optoelectronic applications, from dynamic color-changing systems to materials for advanced optical technologies.

Photochromic and Thermochromic Systems

Photochromic materials exhibit a reversible change in color upon exposure to light, while thermochromic materials change color in response to temperature variations. These properties are highly sought after for applications such as smart windows, optical data storage, and molecular switches. While specific research on the photochromic and thermochromic behavior of this compound is not widely reported, related naphthalene derivatives have shown promise. For example, reversible thermochromic pigments have been developed based on aryl lactone dyes that undergo a ring-opening reaction to form a colored species. google.com The ester group in this compound could potentially participate in similar thermally induced structural changes.

Non-Linear Optical (NLO) Active Materials

Non-linear optical (NLO) materials are essential for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data processing. Molecules with a "push-pull" electronic structure, featuring an electron-donating group (like the amino group) and an electron-accepting group (like the ester group) connected by a π-conjugated system (the naphthalene ring), often exhibit significant NLO properties.

Theoretical and experimental studies on donor-acceptor derivatives of naphthalene have shown that these molecular systems can possess large first static hyperpolarizabilities, a key parameter for second-order NLO activity. scispace.com The NLO response can be tuned by modifying the donor and acceptor groups and their positions on the naphthalene core. scispace.com For instance, the synthesis of naphthalene-based push-pull molecules has been explored for their interesting optical properties. doaj.orgnih.govresearchgate.net Chalcone derivatives incorporating a naphthalene moiety have also been investigated as active NLO materials, demonstrating good thermal stability and polarizability. analis.com.my These findings strongly suggest that this compound, with its inherent push-pull architecture, is a promising candidate for the development of new NLO materials.

Compound ClassKey NLO PropertyPotential Application
Donor-Acceptor Naphthalene DerivativesLarge first static hyperpolarizabilitiesFrequency conversion, optical switching
Naphthalene-based Push-Pull MoleculesTunable optical propertiesOptoelectronic devices
Naphthalene-Chalcone DerivativesGood thermal stability and polarizabilityNLO active materials

Optical Transmission and Storage Applications

The ability of certain organic molecules to undergo reversible changes in their optical properties makes them suitable for optical data storage applications. Holographic data storage, a high-capacity storage technology, utilizes photosensitive materials to record information throughout the volume of the medium. wikipedia.org Photopolymer materials are often used for this purpose, where data is recorded as an optical interference pattern. wikipedia.orgresearchgate.net While direct application of this compound in this area has not been detailed, organic dyes are a key component in some holographic storage media. google.comgoogle.com The photochemical activity of such dyes allows for the recording of optically readable data. google.com The photosensitive nature of aminonaphthalene derivatives could potentially be exploited for such advanced data storage technologies.

Precursors for Specialty Chemicals and Fine Organic Syntheses

The strategic placement of the amino and ester groups on the naphthalene ring allows for a diverse range of chemical modifications, leading to the production of high-value specialty chemicals. These transformations often involve reactions such as diazotization of the amino group, followed by coupling to form azo compounds, or amidation and esterification reactions to create surfactants and polymer precursors.

Dyes and Pigments (e.g., Organic Pigments, Synthetic Indigo)

This compound is a key intermediate in the synthesis of various dyes and pigments, particularly those based on the azo chromophore. The primary amino group can be readily converted into a diazonium salt, which can then be coupled with a variety of aromatic compounds to produce a wide spectrum of colors.

The general process for the synthesis of azo dyes from this compound involves a two-step diazotization-coupling reaction. nih.govekb.egcuhk.edu.hk In the first step, the aromatic primary amine is converted into a diazonium salt at low temperatures in the presence of a mineral acid and a source of nitrous acid. nih.govnih.gov This diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another amine. nih.govcuhk.edu.hk The nature of the aromatic substituents on both sides of the resulting azo group (-N=N-) dictates the final color of the dye. cuhk.edu.hk

Azo dyes derived from naphthalene-based precursors are known for their vibrant colors and good fastness properties. icrc.ac.irresearchgate.net For instance, coupling the diazonium salt of this compound with various naphthol derivatives can yield a range of red to blue dyes. researchgate.net These dyes find applications in the textile industry for coloring natural and synthetic fibers. ekb.eg

Below is a table illustrating the potential color outcomes from coupling diazotized this compound with different coupling components.

Coupling ComponentResulting Dye ClassPotential Color Range
Naphthol DerivativesAzo Naphthol DyesRed, Blue, Purple
Aromatic AminesAzo Amine DyesYellow, Orange, Red
Pyrazolone DerivativesAzo Pyrazolone DyesYellow, Orange

While not directly used in the traditional synthesis of synthetic indigo, the amino-naphthalene scaffold is a component in more complex dye structures that can exhibit indigo-like shades.

Surfactants and Emulsifiers

The amphiphilic nature required for surfactants and emulsifiers can be imparted to derivatives of this compound. By introducing a long-chain hydrophobic group and modifying the existing functional groups to enhance hydrophilicity, novel surfactants can be synthesized.

One common approach to creating surfactants from amino-containing precursors is through N-acylation, where a long-chain fatty acid is attached to the amino group. researchgate.net This reaction introduces a hydrophobic tail to the molecule. The ester group of this compound can then be hydrolyzed to a carboxylic acid, which can be further modified to create an anionic head group, or it can be reacted with polyether chains to form nonionic surfactants.

Amino acid-based surfactants, which share structural similarities with derivatives of this compound, are known for their biodegradability and biocompatibility. whiterose.ac.ukwhiterose.ac.uk These surfactants find applications in cosmetics, pharmaceuticals, and as environmentally friendly detergents. whiterose.ac.uk The synthesis of such surfactants often involves the condensation of a fatty acyl chloride with an amino acid under alkaline conditions, a method known as the Schotten-Baumann reaction. researchgate.net

The table below outlines a potential synthetic pathway to generate a surfactant from this compound.

Reaction StepReagentsResulting Functional GroupProperty
N-AcylationLong-chain fatty acyl chlorideN-acyl amino groupHydrophobic tail
Ester HydrolysisBase (e.g., NaOH)Carboxylate groupHydrophilic head (anionic)
Ethoxylation (alternative to hydrolysis)Ethylene oxidePolyoxyethylene chainHydrophilic head (nonionic)

Polymer Catalysts and Fiber Additives

Derivatives of this compound can be utilized in the development of polymer catalysts and as additives to enhance the properties of fibers. The amino group provides a site for the coordination of metal ions, leading to the formation of metal complexes with potential catalytic activity.

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are versatile ligands in coordination chemistry. semanticscholar.orgnih.govscispace.com this compound can be converted into a Schiff base ligand, which can then be complexed with various transition metals such as copper, nickel, or cobalt. anveshanaindia.comnih.gov These metal complexes have been shown to exhibit catalytic activity in a range of organic reactions, including oxidation and polymerization. anveshanaindia.comnih.gov The catalytic performance is often influenced by the nature of the metal ion and the specific structure of the ligand. anveshanaindia.com

In the context of fiber additives, derivatives of this compound can be incorporated into polymer backbones to impart specific properties. For example, the amino and ester groups allow for its use as a monomer in the synthesis of polyamides and polyesteramides. rsc.orgresearchgate.net The incorporation of the rigid naphthalene unit into the polymer chain can enhance thermal stability and mechanical strength.

The following table summarizes the potential roles of this compound derivatives in this domain.

ApplicationDerivative TypeFunction
Polymer CatalystMetal complex of a Schiff base derivativeCatalyzes polymerization or other organic reactions
Fiber AdditiveMonomer for polyamides/polyesteramidesEnhances thermal and mechanical properties of fibers

UV Light Absorbers and Antioxidants

The aromatic structure of naphthalene makes its derivatives candidates for applications as UV light absorbers and antioxidants. These compounds are crucial additives in polymers and coatings to prevent degradation caused by exposure to sunlight and oxidative processes.

UV absorbers function by absorbing harmful UV radiation and dissipating it as less harmful thermal energy. rsc.org Benzotriazole (B28993) derivatives are a well-known class of UV absorbers. rsc.orgnih.govgoogle.comresearchgate.netgoogle.com While not a direct precursor, the amino group of this compound could be used to synthesize more complex structures that incorporate UV-absorbing moieties. For instance, it could be reacted with compounds containing benzotriazole units to create novel UV stabilizers. rsc.orgnih.gov

Antioxidants inhibit oxidation by scavenging free radicals. Phenolic compounds are known for their antioxidant properties. mdpi.comnih.govnih.gov Derivatives of this compound, particularly those where the amino group is part of a larger heterocyclic system or where phenolic groups are introduced, could exhibit antioxidant activity. researchgate.netresearchgate.netdntb.gov.ua The ability of the amino group and the aromatic ring to donate electrons is a key factor in their potential as radical scavengers. mdpi.com

The table below highlights the potential of this compound derivatives in this area.

ApplicationPotential Derivative StructureMechanism of Action
UV Light AbsorberCovalently linked to a benzotriazole moietyAbsorption of UV radiation and energy dissipation
AntioxidantN-substituted derivatives with electron-donating groupsScavenging of free radicals to inhibit oxidation

Q & A

Basic: What spectroscopic methods are recommended for characterizing Ethyl 5-Amino-2-naphthoate?

To confirm the molecular structure and purity of this compound, researchers should employ a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR can verify the presence of the ethyl ester group, amino substituent, and naphthalene backbone. Integration ratios in <sup>1</sup>H NMR help confirm stoichiometry.
  • Infrared (IR) Spectroscopy : Key functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, amino N-H stretches at ~3300 cm⁻¹) should be identified.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation patterns.
  • Melting Point Analysis : Consistency with literature values (if available) validates purity .

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